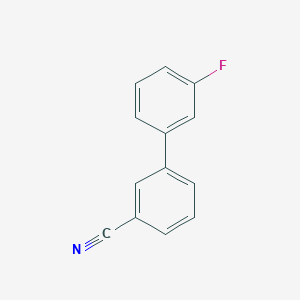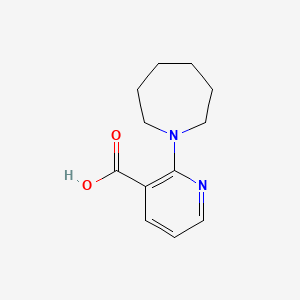
2-氮杂环庚烷-1-基-烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azepan-1-YL-nicotinic acid, also known as AZNA, is a heterocyclic organic compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . It’s a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, polarity, charge, and intermolecular forces. For 2-Azepan-1-YL-nicotinic acid, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results .科学研究应用
我搜索了 2-氮杂环庚烷-1-基-烟酸在科学研究中的应用。以下是对不同领域六个独特应用的全面分析:
药物化学
2-氮杂环庚烷-1-基-烟酸: 由于其结构与烟酸相似,烟酸以其药理特性而闻名,因此在药物化学领域具有潜在的应用。 烟酸衍生物因其抗炎和止痛功效而被研究 .
药物合成
该化合物可用作合成各种药物的前体或中间体。 其衍生物,如恶唑嗪,具有抗菌、杀真菌和抗肿瘤活性 .
维生素 B3 类似物
作为烟酸的衍生物,烟酸被统称为维生素 B3 或维生素 PP,2-氮杂环庚烷-1-基-烟酸 可能会被研究用于创建这种必需维生素的类似物 .
生物活性研究
对 2-氮杂环庚烷-1-基-烟酸 及其衍生物的生物活性研究可能会对它们的多功能药效团及其多种生物活性产生新的见解 .
药物测试
2-氮杂环庚烷-1-基-烟酸: 可用作药物测试中的参考标准,以确保药物开发和质量控制过程中的结果准确 .
安全和危害
While specific safety and hazard information for 2-Azepan-1-YL-nicotinic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, preventing inhalation or ingestion, and wearing appropriate personal protective equipment .
作用机制
Target of Action
The primary target of 2-Azepan-1-YL-nicotinic acid is believed to be similar to that of niacin, which is also known as nicotinic acid .
Mode of Action
2-Azepan-1-YL-nicotinic acid, like niacin, can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
The biochemical pathways affected by 2-Azepan-1-YL-nicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in various enzymatic reactions, including ADP‑ribosyltransferases (ART) and sirtuins, as well as in the regulation of nicotinamide coenzymes .
Result of Action
The molecular and cellular effects of 2-Azepan-1-YL-nicotinic acid’s action are likely to include a decrease in lipid levels and a modulation of immune cell activity, similar to the effects of niacin .
生化分析
Biochemical Properties
2-Azepan-1-YL-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid receptors, which are involved in lipid metabolism and energy production . The compound also interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is crucial for the synthesis of NAD, a vital coenzyme in redox reactions . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy dynamics.
Cellular Effects
2-Azepan-1-YL-nicotinic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Additionally, it impacts cell signaling pathways such as the NAD-dependent pathways, which play a crucial role in maintaining cellular redox balance and energy production .
Molecular Mechanism
The molecular mechanism of 2-Azepan-1-YL-nicotinic acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways that regulate lipid metabolism . It also inhibits certain enzymes involved in lipid synthesis, thereby reducing lipid accumulation in cells . Furthermore, 2-Azepan-1-YL-nicotinic acid influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azepan-1-YL-nicotinic acid change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence cellular function . Long-term studies have shown that prolonged exposure to 2-Azepan-1-YL-nicotinic acid can lead to sustained changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Azepan-1-YL-nicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy production . At high doses, it can lead to toxic effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Azepan-1-YL-nicotinic acid is involved in several metabolic pathways, including the NAD synthesis pathway and the lipid metabolism pathway . The compound interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, which are crucial for NAD synthesis . Additionally, it influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-Azepan-1-YL-nicotinic acid within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters and is distributed to different cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and adipose tissue . This distribution pattern is essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Azepan-1-YL-nicotinic acid is primarily in the cytoplasm and mitochondria . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments. Post-translational modifications and targeting signals direct the compound to specific organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHKSJTGCVOAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362940 |
Source


|
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571913-22-9 |
Source


|
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

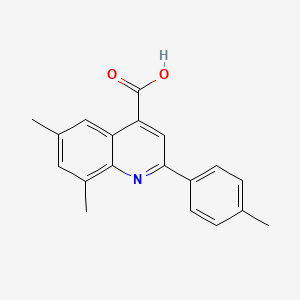

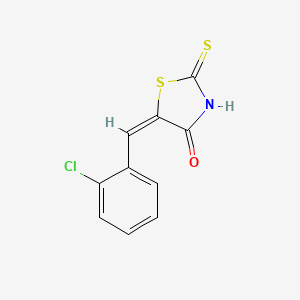
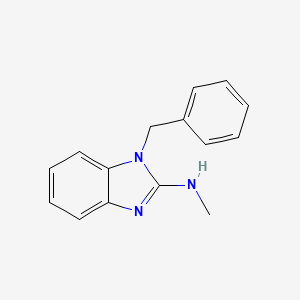

![(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1362824.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethanamine](/img/structure/B1362831.png)
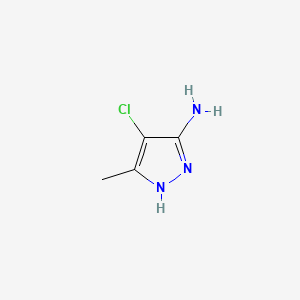
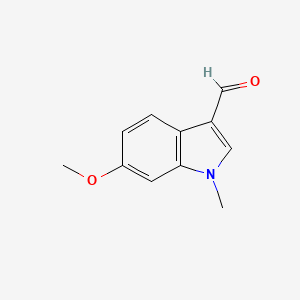
![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)
